molecular formula C10H10N4OS B2932858 N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 167219-58-1

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No.: B2932858
CAS No.: 167219-58-1
M. Wt: 234.28
InChI Key: AZIJEGBNIFORAP-UHFFFAOYSA-N
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Description

N-[3-(3-Sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide (CAS Number: 167219-58-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H10N4OS and a molecular weight of 234.28, this acetamide derivative features a 1,2,4-triazole ring system, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . The 1,2,4-triazole core, particularly the mercapto-thione-substituted variants, are associated with a broad spectrum of biological activities. Scientific literature indicates that compounds containing this structure have been investigated for antibacterial, antifungal, antitubercular, and anticancer properties, making them valuable scaffolds in the development of new therapeutic agents . The presence of the N–C–S group within the triazole ring is often cited as a key contributor to this bioactivity . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel nitrogen and sulfur-containing heterocycles for pharmaceutical and materials science applications. It is offered in various quantities to suit different research scales. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-7(15)12-8-3-2-4-9(5-8)14-6-11-13-10(14)16/h2-6H,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIJEGBNIFORAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Phenyl Ring: The triazole ring is then coupled with a phenyl halide derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.

    Acetamide Formation: Finally, the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and triazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Key Compounds :

N-[3-(3-Cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide () Structural Difference: Cyclopropyl group at position 3 of the triazole. Activity: Not explicitly reported, but cyclopropyl analogs are known for metabolic stability .

N-[3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide ()

  • Structural Difference : Methyl group at position 5 of the triazole.
  • Impact : Increased hydrophobicity (molecular weight: 263.30 g/mol ) may enhance CNS penetration .
Table 1: Triazole Substituent Effects
Compound Substituent (Position) Molecular Weight (g/mol) Key Property Change
Target Compound -SH (3) 249.27 Baseline
Cyclopropyl analog () Cyclopropyl (3) 274.34 ↑ Lipophilicity, stability
5-Methyl analog () -CH₃ (5) 263.30 ↑ Hydrophobicity

Variations in the Acetamide Moiety

Key Compounds :

2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Structural Difference : Trifluoromethyl (-CF₃) on the acetamide’s phenyl ring.
  • Impact : Strong electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., kinase active sites) .

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide ()

  • Structural Difference : Chlorophenyl and methylsulfanylbenzyl groups.
  • Impact : Dual sulfanyl groups may facilitate redox interactions or disulfide bonding in biological systems .
Table 2: Acetamide Modifications
Compound Acetamide Substituent Molecular Weight (g/mol) Key Activity
Target Compound -H (phenyl) 249.27 Antimicrobial
Trifluoromethyl analog () -CF₃ 414.46 Potential kinase inhibition
Chlorophenyl analog () -Cl 458.96 Enhanced cytotoxicity

Biological Activity

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on existing literature.

Molecular Formula: C10H10N4OS
Molecular Weight: 234.28 g/mol
IUPAC Name: N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
CAS Number: 167219-58-1
PubChem CID: 20596876

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring: This is achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
  • Attachment of the Phenyl Ring: The triazole ring is coupled with a phenyl halide derivative via a palladium-catalyzed cross-coupling reaction.
  • Introduction of the Sulfanyl Group: A nucleophilic substitution reaction using thiol reagents introduces the sulfanyl group.
  • Acetamide Formation: The acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds containing triazole moieties often demonstrate significant activity against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

Research indicates that the presence of the sulfanyl group enhances the antimicrobial efficacy of triazole derivatives by facilitating interactions with microbial enzymes .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Triazole derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including:

  • Inhibition of Cell Proliferation: Studies have shown that this compound can reduce cell viability in cancer cell lines.
  • Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in certain cancer cells, leading to programmed cell death .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group and triazole ring play critical roles in binding to these targets, modulating their activity and resulting in various biological effects.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Study:
    In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with this compound led to a decrease in cell proliferation by approximately 40% at a concentration of 50 µM after 48 hours .

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